molecular formula C21H18ClN5O3 B2924431 5-chloro-N-(1-(3,4-dimethylphenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-2-methoxybenzamide CAS No. 899738-30-8

5-chloro-N-(1-(3,4-dimethylphenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-2-methoxybenzamide

Cat. No. B2924431
CAS RN: 899738-30-8
M. Wt: 423.86
InChI Key: KSDJRECZOSYBTL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-chloro-N-(1-(3,4-dimethylphenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-2-methoxybenzamide is a useful research compound. Its molecular formula is C21H18ClN5O3 and its molecular weight is 423.86. The purity is usually 95%.
BenchChem offers high-quality 5-chloro-N-(1-(3,4-dimethylphenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-2-methoxybenzamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-chloro-N-(1-(3,4-dimethylphenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-2-methoxybenzamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Cancer Research

This compound has shown promise in cancer research, particularly as a Dishevelled 1 (DVL1) inhibitor . DVL1 is a key component in the WNT/β-catenin signaling pathway, which is often dysregulated in various cancers. By inhibiting DVL1, this compound could potentially interfere with cancer cell signaling and proliferation.

Drug Resistance Studies

The related proteins DVL-1 and DVL-3 are implicated in cancer chemoresistance . As an inhibitor of these proteins, the compound could be used to study mechanisms of drug resistance in cancer cells, which is crucial for developing more effective cancer therapies.

Chemical Synthesis

The compound’s structure suggests potential use in chemical synthesis and organic chemistry research, particularly in reactions involving the benzylic position . Its reactivity could be studied to develop new synthetic methodologies or to synthesize novel compounds with similar structures.

properties

IUPAC Name

5-chloro-N-[1-(3,4-dimethylphenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]-2-methoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18ClN5O3/c1-12-4-6-15(8-13(12)2)27-19-17(10-24-27)21(29)26(11-23-19)25-20(28)16-9-14(22)5-7-18(16)30-3/h4-11H,1-3H3,(H,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KSDJRECZOSYBTL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)N2C3=C(C=N2)C(=O)N(C=N3)NC(=O)C4=C(C=CC(=C4)Cl)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18ClN5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

423.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-chloro-N-(1-(3,4-dimethylphenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-2-methoxybenzamide

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